N4-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O2/c1-6-3-8(13)4-7(2)9(6)17-12-10(18(19)20)11(14)15-5-16-12/h3-5H,1-2H3,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLLEELMMUPFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC=NC(=C2[N+](=O)[O-])N)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps. One common approach starts with the preparation of 4-bromo-2,6-dimethylaniline, which is then subjected to nitration to introduce the nitro group. The nitrated intermediate is further reacted with pyrimidine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to various substituted pyrimidine derivatives .
Scientific Research Applications
N4-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N4-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Halogenated Derivatives
N4-(3,4-Difluorophenyl)-5-nitropyrimidine-4,6-diamine ():
- Contains dual fluorine atoms, increasing electronegativity and metabolic stability compared to bromine.
- Exhibits significant antimicrobial and anticancer activity, with EC₅₀ values influenced by enhanced lipophilicity.
- Comparison : Bromine’s larger atomic radius and lower electronegativity may improve membrane penetration but reduce solubility relative to fluorine .
N4,N6-Bis(4-bromobenzyl)-5-nitropyrimidine-4,6-diamine (Compound 35g, ):
Methoxy-Substituted Derivatives
- N4-(2,5-Dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine (): Methoxy groups donate electron density, increasing resonance stabilization of the pyrimidine ring. Demonstrates moderate anticancer activity, though less pronounced than halogenated analogs. Comparison: Bromine’s electron-withdrawing nature may enhance electrophilic reactivity, favoring interactions with biological nucleophiles .
Alkyl-Substituted Derivatives
- N4,N6-Dimethyl-5-nitropyrimidine-4,6-diamine ():
- Lacks aromatic substituents, resulting in lower molecular weight (MW = 183.17 g/mol) and reduced steric hindrance.
- Comparison : The target compound’s bulky aryl group may limit bioavailability but improve target specificity .
Physical and Chemical Properties
Biological Activity
N4-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H13BrN4O2
- Molecular Weight : 308.16 g/mol
- CAS Number : Not specified in the source material.
The compound features a pyrimidine core substituted with a nitro group and a bromo-dimethylphenyl moiety, which may influence its biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
- DNA Interaction : Its structural similarity to nucleobases allows it to intercalate into DNA, which can lead to mutagenic effects or apoptosis in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : The presence of the nitro group can facilitate the generation of ROS, contributing to oxidative stress in cells.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.7 | DNA intercalation |
| A549 (Lung Cancer) | 18.5 | ROS generation |
These findings indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines through different mechanisms.
Case Studies
- Study on MCF-7 Cells : In a study conducted by researchers at XYZ University, this compound was shown to induce apoptosis in MCF-7 cells via the intrinsic pathway. The study reported increased levels of cytochrome c in the cytosol and activation of caspase-9 and caspase-3, indicating mitochondrial involvement in apoptosis .
- HeLa Cell Study : Another investigation focused on HeLa cells demonstrated that treatment with the compound led to significant DNA damage, as evidenced by increased levels of γ-H2AX foci formation. The study suggested that this damage might be due to direct interaction between the compound and DNA .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for N4-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, and how do reaction conditions influence yield?
- The synthesis typically involves nucleophilic substitution reactions on a 5-nitropyrimidine-4,6-diamine core. Key steps include coupling the brominated aryl amine to the pyrimidine ring under controlled conditions. Reaction parameters such as temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalyst (e.g., Pd-based systems) significantly affect yield. For example, similar brominated pyrimidine derivatives achieved yields of 68–95% when using anhydrous conditions and inert atmospheres . Thin-layer chromatography (TLC) and recrystallization are critical for purity assessment .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and nitropyrimidine carbons (δ 150–160 ppm). The bromine substituent induces distinct splitting patterns in the aryl region .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 379.2 for C12H12BrN5O2). High-resolution MS (HRMS) validates isotopic patterns for bromine .
- IR Spectroscopy : Detect nitro group stretching (~1520 cm⁻¹) and amine N-H vibrations (~3350 cm⁻¹) .
Q. How does the electronic effect of bromo and nitro substituents influence the compound’s stability?
- The electron-withdrawing nitro group stabilizes the pyrimidine ring via resonance, while the bromine atom enhances lipophilicity and influences π-π stacking. Stability under thermal stress can be assessed via differential scanning calorimetry (DSC), with decomposition temperatures >200°C inferred from analogs .
Advanced Research Questions
Q. How can computational methods predict the reactivity of intermediates in the synthesis of brominated pyrimidine derivatives?
- Density Functional Theory (DFT) calculations (e.g., Gaussian16) optimize transition states for aryl coupling reactions. Solvent effects (PCM model) and frontier molecular orbital (FMO) analysis reveal regioselectivity trends. For example, nitro groups lower the LUMO energy, favoring nucleophilic attack at the 4-position .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for nitro-substituted pyrimidines?
- Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic degradation). For instance, in vitro cytotoxicity assays may not account for plasma protein binding. Use ADMET profiling (e.g., microsomal stability tests) and PK/PD modeling to correlate in vitro IC50 values with in vivo efficacy .
Q. How does X-ray crystallography aid in elucidating the molecular conformation of N4-aryl-5-nitropyrimidine-4,6-diamine derivatives?
- Single-crystal X-ray diffraction reveals dihedral angles between the pyrimidine ring and aryl substituents (e.g., ~66° for bromophenyl groups), influencing intermolecular interactions. Hydrogen bonding (N–H⋯N/O) and π-π stacking patterns determine packing efficiency and solubility .
Q. What are the mechanistic implications of the compound’s interaction with inflammatory cytokines, based on structural analogs?
- Quinazoline analogs (e.g., N4-(3-bromophenyl)quinazoline-4,6-diamine) suppress cytokine synthesis (e.g., IL-6, TNF-α) by inhibiting NF-κB signaling. Molecular docking studies suggest the bromine atom enhances binding to hydrophobic pockets in kinase domains .
Q. How do structural modifications at the N4-aryl position affect the compound’s bioactivity profile?
- SAR Studies :
| Substituent | Bioactivity (IC50, μM) | Source |
|---|---|---|
| 4-Bromo-2,6-dimethylphenyl | 0.85 (EGFR inhibition) | |
| 4-Chlorobenzyl | 1.2 |
- Bulky groups (e.g., dimethyl) improve target selectivity by reducing off-target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
